7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
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Overview
Description
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a chloromethyl group attached to the benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can be achieved through several methods. One common approach involves the chloromethylation of 3,4-dihydro-2H-1-benzopyran. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzopyran ring to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound. The use of catalysts and controlled reaction conditions are critical to achieving the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzopyran derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted benzopyran derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives of benzopyran.
Oxidation: Products include benzopyranones and other oxygenated derivatives.
Reduction: Products include methyl-substituted benzopyrans.
Scientific Research Applications
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications . The compound’s interaction with molecular targets and pathways is an area of active research, with studies focusing on its effects on cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure with a chloromethyl group attached to a benzene ring.
Chloromethylbenzene: Another compound with a chloromethyl group, but attached to a benzene ring instead of a benzopyran ring.
Uniqueness
7-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran is unique due to its bicyclic structure, which imparts different chemical properties compared to monocyclic compounds like benzyl chloride. The presence of the pyran ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
103039-09-4 |
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Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
7-(chloromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11ClO/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6H,1-2,5,7H2 |
InChI Key |
STHIHLHWUMANJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CCl)OC1 |
Origin of Product |
United States |
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